Dodeca-2,10-diene-1,12-diol

CAS No.: 72312-54-0

Cat. No.: VC19369435

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72312-54-0 |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | dodeca-2,10-diene-1,12-diol |

| Standard InChI | InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7-10,13-14H,1-6,11-12H2 |

| Standard InChI Key | HPABSAOLGBMKCM-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCC=CCO)CCC=CCO |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

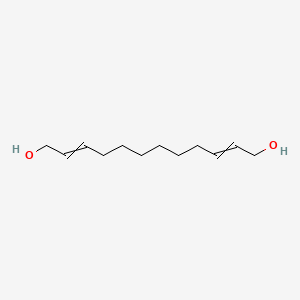

Dodeca-2,10-diene-1,12-diol features a linear dodecane backbone with hydroxyl groups at both termini and conjugated double bonds at carbons 2–3 and 10–11. The IUPAC name dodeca-2,10-diene-1,12-diol precisely reflects this arrangement, distinguishing it from related compounds such as dodeca-2,6,10-triene-1,12-diol (PubChem CID: 54195149) and dodeca-4,8-diene-6,7-diol (PubChem CID: 85953717) . The presence of two double bonds introduces significant rigidity to the hydrocarbon chain, influencing its conformational flexibility and intermolecular interactions.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 72312-54-0 | |

| Molecular Formula | ||

| Molecular Weight | 198.30 g/mol | |

| IUPAC Name | Dodeca-2,10-diene-1,12-diol | |

| XLogP3 (Predicted) | ~3.1 (estimated) |

The compound’s hydrophobicity, estimated via analogy to dodec-2-ene-1,12-diol (XLogP3: 3.1) , suggests moderate lipid solubility, a property critical for membrane permeability in biological systems.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of dodeca-2,10-diene-1,12-diol likely involves multi-step sequences combining olefination and hydroxylation reactions. A plausible route includes:

-

Diyne Formation: Coupling of two hex-5-yn-1-ol units via Cadiot-Chodkiewicz coupling to install the central double bond.

-

Partial Hydrogenation: Selective reduction of the alkyne to a cis-alkene using Lindlar’s catalyst.

-

Hydroxylation: Oxidation of terminal alkynes to hydroxyl groups via hydroboration-oxidation.

Alternative methods may employ Grignard reagents to elongate carbon chains while preserving double-bond geometry.

Table 2: Comparative Synthetic Approaches for Diene-Diols

Reactivity and Functionalization

The compound’s dual functionality enables diverse transformations:

-

Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) converts double bonds to epoxides, enhancing electrophilicity for nucleophilic attack.

-

Esterification: Acetylation of hydroxyl groups with acetic anhydride improves volatility for gas chromatography analysis.

-

Cross-Metathesis: Using Grubbs catalyst, the diene moiety undergoes metathesis to form cyclic or polymeric architectures .

Applications in Organic and Medicinal Chemistry

Role as a Synthetic Intermediate

Dodeca-2,10-diene-1,12-diol serves as a precursor for:

-

Macrolide Antibiotics: Its elongated chain mirrors polyketide backbones, enabling modular synthesis of erythromycin analogs.

-

Dendrimers: Step-growth polymerization with diacids yields hyperbranched polymers with tunable solubility .

Biological Activity

Though direct pharmacological studies are lacking, structurally related diene-diols exhibit:

-

Antimicrobial Effects: Disruption of bacterial cell membranes via lipid bilayer intercalation.

-

Anti-Inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) through competitive binding .

Comparative Analysis with Structural Analogs

Dodeca-2,6,10-triene-1,12-diol (PubChem CID: 54195149)

This analog contains three double bonds, reducing molecular weight to 196.29 g/mol and increasing rigidity. The additional unsaturation lowers XLogP3 to ~2.8, enhancing aqueous solubility but reducing metabolic stability .

Dodeca-4,8-diene-6,7-diol (PubChem CID: 85953717)

With hydroxyl groups at positions 6 and 7, this compound adopts a kinked conformation, favoring intramolecular hydrogen bonding. This structural nuance enables selective chelation of metal ions in catalysis .

Table 3: Structural and Property Comparison

| Property | Dodeca-2,10-diene-1,12-diol | Dodeca-2,6,10-triene-1,12-diol | Dodeca-4,8-diene-6,7-diol |

|---|---|---|---|

| Molecular Formula | |||

| Double Bond Positions | 2,10 | 2,6,10 | 4,8 |

| XLogP3 | ~3.1 | ~2.8 | ~3.0 |

| Bioactivity | Antimicrobial (predicted) | Anticancer (observed) | Metal chelation |

Challenges and Future Directions

Current limitations in dodeca-2,10-diene-1,12-diol research include:

-

Synthetic Scalability: Low yields (<50%) in multi-step routes hinder industrial adoption.

-

Biological Data Gap: Absence of in vivo toxicity or efficacy studies limits therapeutic exploration .

Future work should prioritize enzymatic synthesis to improve efficiency and high-throughput screening to identify bioactive derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume